Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a 1,3,4-oxadiazole derivative characterized by a thiophene-substituted oxadiazole core linked to a methyl benzoate group via a carbamoyl bridge. The structural uniqueness of this compound lies in its combination of a sulfur-containing thiophene ring and an electron-withdrawing ester group, which may influence its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
methyl 4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-21-14(20)10-6-4-9(5-7-10)12(19)16-15-18-17-13(22-15)11-3-2-8-23-11/h2-8H,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAGNCHYDYJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, drawing from diverse research findings and case studies.
Structural Characteristics
The compound features a benzoate moiety linked to a 1,3,4-oxadiazole ring substituted with a thiophene group. This unique combination contributes to its electronic properties and biological interactions. The molecular formula is , with a molecular weight of approximately 316.34 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole and thiophene moieties are known to facilitate binding to specific molecular targets, influencing biochemical pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the synthesis and evaluation of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays were performed on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. Further investigations into the mechanism revealed apoptosis induction through caspase activation pathways.
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl benzoate | Structure | Moderate | Significant |
| Methyl 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)carbamoyl benzoate | Structure | High | Moderate |
| Methyl 4-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)carbamoyl benzoate | Structure | Low | High |
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Family
Substituent Variations on the Oxadiazole Ring
- N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Structure: Similar to the target compound but lacks the methyl ester group; instead, it has a simple benzamide substituent. Synthesis: Prepared via coupling of 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (4C) with benzoyl chloride (yield: 60%) .
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26)
Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate
- Structure : Replaces thiophene with a perfluoroethoxy-phenyl group.
- Synthesis : Yield of 33%, lower than the target compound’s analogs, likely due to the complexity of the perfluoroethoxy group .
- Key Difference : The perfluoroethoxy group increases metabolic stability and electron-withdrawing effects but reduces solubility.
Variations in Linkage and Functional Groups
- (E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid (2) Structure: Contains a styryl linkage between the oxadiazole and benzoic acid groups. The benzoic acid moiety increases polarity compared to the methyl ester in the target compound .
- 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Structure: Substitutes thiophene with furan and includes a sulfamoyl group. Biological Activity: Demonstrated antifungal efficacy against Candida albicans via thioredoxin reductase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
